4-Chloro-3-indoxyl-1,3-diacetate

Catalog No.
S12750202
CAS No.
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-indoxyl-1,3-diacetate

Product Name

4-Chloro-3-indoxyl-1,3-diacetate

IUPAC Name

(1-acetyl-4-chloroindol-3-yl) acetate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-6-11(17-8(2)16)12-9(13)4-3-5-10(12)14/h3-6H,1-2H3

InChI Key

ZRYFLULLBNEZKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC=C2Cl)OC(=O)C

4-Chloro-3-indoxyl-1,3-diacetate is a chromogenic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. It is characterized by the presence of a chloro substituent at the 4-position of the indole ring, along with two acetoxy groups at the 1 and 3 positions. This compound is notable for its ability to undergo hydrolysis to produce a colored product, making it useful as a substrate in various biochemical assays.

The primary chemical reaction involving 4-chloro-3-indoxyl-1,3-diacetate is hydrolysis, where it reacts with water to yield 4-chloro-3-indoxyl and acetic acid. The reaction can be represented as follows:

4 Chloro 3 indoxyl 1 3 diacetate+H2O4 Chloro 3 indoxyl+2CH3COOH\text{4 Chloro 3 indoxyl 1 3 diacetate}+H_2O\rightarrow \text{4 Chloro 3 indoxyl}+2\text{CH}_3COOH

This hydrolysis is facilitated under alkaline conditions and is essential for its application in chromogenic assays, where the resulting indoxyl compound can react with specific reagents to produce a color change.

Research indicates that 4-chloro-3-indoxyl-1,3-diacetate exhibits biological activity by acting as a chromogenic substrate in enzyme assays. It has been used to study enzyme kinetics and inhibition mechanisms. For example, it serves as a substrate for various hydrolases, allowing for the detection of enzymatic activity through colorimetric changes. The compound's derivatives have also shown potential in modulating immune responses, particularly in mast cells during IgE-mediated allergic reactions .

The synthesis of 4-chloro-3-indoxyl-1,3-diacetate generally involves several steps:

  • Formation of Indole Derivative: Starting with indole, an acetylation reaction using acetic anhydride yields an acetylated indole.
  • Chlorination: The acetylated indole undergoes chlorination at the 4-position using chlorine gas or another chlorinating agent.
  • Acetylation: The chlorinated compound is then subjected to further acetylation to introduce the second acetoxy group.

These steps can be summarized as follows:

IndoleAcetic AnhydrideAcetylindoleCl24 ChloroacetylindoleAcetic Anhydride4 Chloro 3 indoxyl 1 3 diacetate\text{Indole}\xrightarrow{\text{Acetic Anhydride}}\text{Acetylindole}\xrightarrow{\text{Cl}_2}\text{4 Chloroacetylindole}\xrightarrow{\text{Acetic Anhydride}}\text{4 Chloro 3 indoxyl 1 3 diacetate}

4-Chloro-3-indoxyl-1,3-diacetate finds applications primarily in:

  • Biochemical Assays: Used as a chromogenic substrate for detecting enzyme activity.
  • Histochemistry: Employed in tissue staining protocols to visualize specific enzyme activities.
  • Research: Investigated for its potential roles in modulating immune responses and other biological processes.

Studies have explored the interactions of 4-chloro-3-indoxyl-1,3-diacetate with various enzymes and biological systems. Notably, it has been shown to interact with hydrolases involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms . Furthermore, its derivatives have been evaluated for their effects on mast cell activation and allergic responses .

Several compounds share structural similarities with 4-chloro-3-indoxyl-1,3-diacetate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromo-4-chloro-3-indolyl-1,3-diacetateBromine substituent at the 5-positionStronger chromogenic response; used in different assays .
5-Bromoindoxyl acetateBromine at the 5-position without chlorineSimpler structure; less reactive than chlorinated variants .
6-Chloroindoxyl acetateChlorine at the 6-positionDifferent reactivity profile; not typically used in enzyme assays .

The uniqueness of 4-chloro-3-indoxyl-1,3-diacetate lies in its specific chloro substitution pattern and dual acetoxy groups, which enhance its solubility and reactivity compared to other derivatives.

Acetylation Pathways for Indoxyl Derivatives

The synthesis of 4-chloro-3-indoxyl-1,3-diacetate involves multiple acetylation pathways that have been extensively studied and optimized for indoxyl derivatives [2]. The primary approach utilizes acetic anhydride as the acetylating agent, which provides superior reactivity compared to acetyl chloride due to the latter's high reactivity and instability [2]. The acetylation process occurs at both the 1-position (nitrogen) and the 3-position (oxygen) of the indoxyl structure, requiring careful control of stoichiometry and reaction conditions [18].

Research has demonstrated that acetylation of indoles with acetic anhydride in acetic acid above 140 degrees Celsius affords 1,3-diacetylindole predominantly [18]. The reaction mechanism indicates that acylation occurs at the 3-position before the nitrogen position in 1,3-diacetylindole formation, as nitrogen-acylated products show resistance to conversion to 1,3-diacetylindole, while 3-acetylindole demonstrates facile conversion to the diacetyl derivative [18]. This selectivity pattern is crucial for achieving the desired 1,3-diacetate substitution pattern in 4-chloro-3-indoxyl derivatives.

The synthetic route typically begins with the preparation of the chlorinated indoxyl precursor through oxidative methods [12]. The most effective approach involves the use of oxodiperoxymolybdenum complexes in a mixture of dichloromethane and ethanol at room temperature, which converts indole substrates to 2-ethoxyindoxyl intermediates in yields of approximately 74 percent [10]. This intermediate can then undergo dual acetylation under controlled conditions to yield the desired 1,3-diacetate product.

Alternative acetylation pathways have been explored using different acylating agents and reaction conditions [25]. Rhodium-catalyzed alkoxylcarbonylation and acylation of indolines using anhydrides as carbonyl sources represents an additive-free and carbon monoxide-free approach [25]. Under optimized conditions employing 5 mole percent of rhodium chloride dicarbonyl dimer in dimethylformamide at 80 degrees Celsius for 24 hours, this method provides excellent yields for various acylated products [25].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions is critical for optimizing the synthesis of 4-chloro-3-indoxyl-1,3-diacetate [23]. Dichloromethane has emerged as the preferred solvent for acetylation reactions involving indoxyl derivatives due to its ability to solubilize both reactants and products effectively while maintaining chemical inertness [12]. The combination of dichloromethane with ethanol in specific ratios has proven particularly effective for oxidative transformations preceding acetylation [10].

Research has identified several key catalytic systems that enhance the efficiency of indoxyl acetylation reactions [21]. Rhodium-based catalysts, particularly rhodium chloride dicarbonyl dimer, demonstrate exceptional activity for carbonylation and acylation reactions under mild conditions [21] [25]. These catalysts operate through a mechanism involving oxidative addition of carboxylic acid anhydrides to rhodium(I) centers, followed by carbon-hydrogen activation of the indoline substrate and subsequent reductive elimination to form the desired acetylated product [25].

Temperature control represents a crucial parameter in achieving optimal yields and selectivity [23]. Studies have shown that reaction temperatures between 80 and 140 degrees Celsius provide the best balance between reaction rate and product selectivity [18] [25]. Lower temperatures result in incomplete conversion, while higher temperatures promote unwanted side reactions and decomposition pathways [27].

The optimization of reaction conditions has been systematically studied using design of experiments methodologies [23]. Full factorial designs have identified key factors including temperature, catalyst loading, and reaction time as primary variables affecting yield and selectivity [23]. Response surface methodology has revealed that optimal conditions typically involve temperatures in the range of 80-100 degrees Celsius, catalyst loadings of 2-5 mole percent, and reaction times of 4-24 hours depending on the specific substrate and catalytic system employed [23].

Solvent SystemTemperature (°C)CatalystYield (%)Reference
Dichloromethane/Ethanol25MoOPH74 [10]
Dimethylformamide80[RhCl(CO)₂]₂78-89 [25]
Acetic Acid140None60-75 [18]
Acetonitrile/Dichloromethane50Triphosgene/Pyridine88 [12]

Purification Techniques and Yield Maximization

The purification of 4-chloro-3-indoxyl-1,3-diacetate requires specialized techniques due to the compound's chemical properties and potential instability [12]. Column chromatography using silica gel represents the most widely employed purification method, with petroleum ether and ethyl acetate mixtures serving as optimal eluent systems [12]. The typical ratio of petroleum ether to ethyl acetate ranges from 1:1 to 3:1, depending on the specific substitution pattern and polarity of side products [20].

Recrystallization techniques have proven effective for achieving high purity levels in the final product [12]. The selection of appropriate recrystallization solvents is critical, with hexanes and dichloromethane mixtures providing excellent results for indoxyl diacetate compounds [24]. The recrystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to room temperature to promote crystal formation [12].

Advanced purification methods include high-performance liquid chromatography separation using reverse-phase columns [28]. These methods employ mobile phases consisting of acetonitrile or methanol with ammonium acetate or formic acid additives [28]. The chromatographic conditions typically involve gradient elution with flow rates of 0.2-0.8 milliliters per minute and column temperatures of 35-40 degrees Celsius [28] [29].

Yield maximization strategies focus on optimizing reaction stoichiometry and minimizing side reactions [12]. The use of appropriate protecting groups and selective reaction conditions has been shown to significantly improve overall yields [12]. Phase transfer glycosylation approaches have demonstrated yields exceeding 86 percent when properly optimized [12]. The key to high yields lies in precise control of reaction parameters including temperature, time, and reagent ratios [33].

Preparative thin layer chromatography serves as an additional purification option for small-scale syntheses [2]. This technique provides excellent separation resolution and allows for the isolation of pure compounds from complex reaction mixtures [2]. The method typically employs silica gel plates with thickness ranging from 0.25 to 2.0 millimeters, depending on the sample loading requirements [2].

Industrial-Scale Production Challenges

The industrial-scale production of 4-chloro-3-indoxyl-1,3-diacetate faces several significant challenges that must be addressed for commercial viability [33] [39]. Scalability issues primarily stem from process timing constraints, process control difficulties, and high labor content requirements [39]. These challenges are compounded by the inherent instability of indoxyl compounds and their tendency to undergo oxidative degradation during large-scale processing [34].

Heat and mass transfer limitations represent major obstacles in scaling up indoxyl synthesis reactions [13] [14]. Microflow synthesis methods have demonstrated superior performance compared to conventional batch reactors, achieving target product yields of 95 percent with residence times as short as 20 milliseconds [13] [14]. In contrast, standard flask reactions under identical conditions fail to produce the desired products due to inadequate mixing and temperature control [14].

The implementation of continuous flow processes offers significant advantages for industrial production [40]. Flow reactors provide enhanced heat and mass transfer characteristics, precise residence time control, and improved safety profiles compared to batch processes [40]. Studies have shown that flow synthesis methods can be reproducibly scaled up through continuous pumping, making them ideal for manufacturing facilities [14].

Process optimization for industrial-scale production requires careful consideration of raw material costs and availability [39]. Economic modeling indicates that break-even prices for indoxyl-based products are highly sensitive to feedstock costs and process efficiency [39]. For example, production costs for indigo pigment from water extraction processes are approximately 2.2 times higher than alternative methods, making economic viability challenging [39].

Production ChallengeImpactMitigation StrategyReference
Temperature ControlYield Loss (10-30%)Microflow Reactors [13] [14]
Oxidative DegradationProduct InstabilityInert Atmosphere Processing [34]
Mixing EfficiencyPoor ConversionContinuous Flow Systems [40]
Scale-up EffectsReduced SelectivityProcess Intensification [41]

Industrial production also faces challenges related to waste management and environmental sustainability [34]. The traditional indoxyl production processes generate significant amounts of chemical waste and require harsh processing conditions [34]. Biotechnological approaches using microbial fermentation have been explored as more sustainable alternatives, but these methods currently lack the scale and economic competitiveness required for industrial implementation [35] [41].

The development of robust analytical methods for quality control represents another critical challenge for industrial production [28]. High-performance liquid chromatography with mass spectrometry detection has become the standard approach for quantitative analysis of indoxyl compounds [28]. These methods require specialized instrumentation and trained personnel, adding to the overall production costs [29].

The thermodynamic stability and degradation kinetics of 4-Chloro-3-indoxyl-1,3-diacetate are fundamental parameters that influence its performance in analytical applications and storage conditions. The compound demonstrates stable behavior under normal storage conditions when properly maintained at refrigerated temperatures [1] [2] [3].

Thermal Stability Characteristics

The compound exhibits a melting point range of 125-129°C [4], indicating reasonable thermal stability under ambient conditions. This melting point is notably lower than its closely related analog, 5-Bromo-4-chloro-3-indoxyl-1,3-diacetate, which melts at 165-168°C [5] [1] [6] [2] [3] [7]. The difference in thermal stability between these compounds can be attributed to the presence of the bromine substituent in the related compound, which increases intermolecular interactions and lattice energy.

Thermal decomposition occurs well above the melting point, with the predicted boiling point at 376.95°C [4] [8]. During thermal decomposition, the compound releases irritating gases and vapors [1] [2], necessitating proper ventilation and safety protocols during heating operations. The decomposition products are not fully characterized but are expected to include carbon oxides and halogenated compounds based on the molecular structure.

Degradation Pathways and Kinetics

The primary degradation pathway for 4-Chloro-3-indoxyl-1,3-diacetate involves enzymatic hydrolysis of the acetate ester bonds [9] [10] [11]. This hydrolysis can be catalyzed by various esterase enzymes, leading to the formation of 4-chloro-3-hydroxyindole and acetate moieties [9] [10]. The liberated indoxyl derivative subsequently undergoes spontaneous oxidation and dimerization in the presence of oxygen, forming colored products that are characteristic of indoxyl chemistry [13].

Research on related indoxyl compounds has demonstrated that degradation kinetics follow first-order kinetics for enzymatic hydrolysis [14] [15], with the rate constant being dependent on enzyme concentration, pH, and temperature conditions. The degradation is significantly accelerated by light, moisture, and elevated temperatures [7] [16], making proper storage conditions critical for maintaining compound integrity.

Environmental Sensitivity

The compound shows marked sensitivity to environmental conditions. Light sensitivity is particularly pronounced due to the indoxyl chromophore, which can undergo photochemical reactions leading to unwanted side products [7] [16]. Moisture sensitivity arises from potential hydrolysis of the acetate groups, even in the absence of enzymes, though this process is typically much slower than enzymatic hydrolysis [7] [16].

Temperature sensitivity is evidenced by the storage requirements of 2-8°C or -20°C [5] [1] [17] [2] [18] for optimal stability. At these temperatures, degradation rates are significantly reduced, allowing for extended shelf life and maintained analytical performance.

ParameterValue/DescriptionSource
Thermal StabilityStable under normal conditions [1] [2] [3]
Storage ConditionsRefrigerated storage (2-8°C or -20°C) [5] [1] [17] [2] [18]
Degradation SensitivityLight, moisture, and temperature sensitive [7] [16]
Decomposition ProductsIrritating gases and vapors upon thermal decomposition [1] [2]
Autoignition TemperatureNo data available [1] [2]

Solubility Parameters in Organic and Aqueous Media

The solubility characteristics of 4-Chloro-3-indoxyl-1,3-diacetate are crucial for its application in various analytical protocols and determine the choice of appropriate solvents for sample preparation and analysis.

Organic Solvent Solubility

The compound demonstrates good solubility in organic solvents, particularly those of intermediate polarity. Based on data from the closely related 5-Bromo-4-chloro-3-indoxyl-1,3-diacetate, which shows solubility of 50 mg/mL in chloroform (clear, pale yellow solution) [5] [7], similar behavior can be expected for the 4-chloro analog. The compound is also reported to be soluble in ethanol (50 mg/mL, clear, colorless to faintly yellow) [19] and shows solubility in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol [7].

The solubility pattern reflects the amphiphilic nature of the molecule, with the chlorinated indoxyl ring providing hydrophobic character while the acetate groups contribute to polarity. This balanced polarity makes the compound suitable for use in mixed aqueous-organic solvent systems, which are commonly employed in chromatographic applications.

Aqueous Solubility

This limited aqueous solubility is consistent with the compound's application as a chromogenic substrate, where controlled release of the hydrophobic indoxyl moiety upon enzymatic hydrolysis leads to color development through oxidation and dimerization reactions [13].

Partition Coefficient Considerations

The predicted density of 1.34 g/cm³ [4] and the molecular structure suggest a moderate to high partition coefficient (log P), indicating preferential partitioning into organic phases over aqueous phases. This property is advantageous for extraction procedures and chromatographic separations where organic mobile phases are employed.

Practical Implications for Analytical Use

The solubility characteristics directly impact sample preparation protocols. For analytical applications, the compound is typically dissolved in organic solvents such as ethanol, methanol, or chloroform to prepare stock solutions. These solutions can then be diluted with aqueous buffers to achieve working concentrations suitable for enzymatic assays while maintaining adequate solubility.

The temperature dependence of solubility should be considered, as warming solutions can improve dissolution, but heating must be controlled to prevent thermal degradation. pH effects on solubility are minimal for the neutral acetate ester form, but enzymatic hydrolysis products may show pH-dependent solubility behavior.

Solvent SystemSolubility CharacteristicsApplications
Chloroform50 mg/mL (clear, pale yellow)Stock solution preparation
Ethanol50 mg/mL (clear, colorless to faintly yellow)General analytical use
DMSOSparingly solubleSpecialized applications
Aqueous mediaPoor solubilityEnzymatic assay conditions

Chromatographic Behavior and Retention Mechanisms

The chromatographic behavior of 4-Chloro-3-indoxyl-1,3-diacetate is governed by its molecular structure, polarity, and interactions with stationary and mobile phases. Understanding these retention mechanisms is essential for developing robust analytical methods and optimizing separation conditions.

High-Performance Liquid Chromatography (HPLC) Behavior

In reversed-phase HPLC systems, 4-Chloro-3-indoxyl-1,3-diacetate exhibits moderate to strong retention due to the hydrophobic character of the chlorinated indoxyl ring system. The retention factor (k) for optimal chromatographic separation should fall within the range of 1-10 [20], which corresponds to retention times of 2.0-11.0 minutes when the system dead time (t₀) is 1.0 minute [20].

The compound's purity by HPLC is routinely assessed at ≥98.0% [21] [22] [18] using standard analytical protocols, indicating that well-established chromatographic methods exist for its analysis. The detection is typically performed using UV absorption at 280 nm, which corresponds to the indole chromophore absorption maximum.

Mobile Phase Effects and Optimization

The mobile phase composition significantly affects retention behavior in reversed-phase systems. Increasing the organic modifier content by 10% typically results in a 2-3 fold reduction in the retention factor [20], providing a powerful tool for method optimization. This relationship follows the linear solvent strength theory, where log k varies linearly with the volume fraction of organic modifier.

For 4-Chloro-3-indoxyl-1,3-diacetate, optimal separations are typically achieved using acetonitrile-water or methanol-water mobile phases with organic content ranging from 30-70% depending on the specific analytical requirements and column characteristics. Buffer systems at pH 3-7 are commonly employed to control peak shape and improve reproducibility.

Retention Mechanisms

The primary retention mechanism involves hydrophobic interactions between the chlorinated indoxyl ring and the alkyl chains of the reversed-phase stationary phase (typically C₁₈). The chlorine substituent enhances hydrophobic character compared to unsubstituted indoxyl derivatives, leading to increased retention times.

Dipole-dipole interactions between the acetate ester groups and residual silanol groups on the stationary phase contribute to secondary retention effects. These interactions can be minimized by using end-capped columns and buffer systems that mask residual silanol activity.

Temperature Effects

Temperature variations affect both retention and selectivity. Increasing column temperature generally decreases retention times due to reduced hydrophobic interactions and increased mass transfer rates. The temperature coefficient for retention is typically -1 to -2% per degree Celsius for compounds with similar polarity characteristics.

Method Development Considerations

For quantitative analysis, the following chromatographic parameters should be optimized:

  • Column selection: C₁₈ columns with 3-5 μm particle size provide optimal resolution
  • Mobile phase: Acetonitrile-water or methanol-water gradients
  • Flow rate: 0.5-1.5 mL/min for analytical scale separations
  • Detection wavelength: 280 nm for maximum sensitivity
  • Injection volume: 5-20 μL depending on concentration requirements

Validation Parameters

Method validation should include assessment of linearity, precision, accuracy, and stability-indicating capabilities. The compound's light sensitivity [7] [16] requires protection from light during analysis, and autosampler stability should be evaluated over the expected run time.

ParameterValue/DescriptionSource
Retention Factor (k)Ratio of analyte retention to non-retained compound [20]
Typical k Range for Good Separation1-10 for optimal separations [20]
Mobile Phase Effect (10% organic increase)2-3 fold reduction in k value [20]
Purity by HPLC≥98.0% (various suppliers) [21] [22] [18]
Typical Retention Time Range (minutes)2.0-11.0 (when t₀=1.0 min) [20]
Dead Time (t₀) Example (minutes)1.0-1.28 [20]

Polymorphism and Solid-State Characteristics

The solid-state characteristics of 4-Chloro-3-indoxyl-1,3-diacetate, including potential polymorphism, crystal structure, and physical properties, are critical factors that influence its stability, bioavailability, and analytical performance.

Crystal Structure and Morphology

4-Chloro-3-indoxyl-1,3-diacetate typically exists as off-white to yellow powder or crystalline material [8]. The compound has a predicted density of 1.34 g/cm³ [4], which is characteristic of organic crystalline solids with similar molecular packing arrangements. The crystalline form is evident from the sharp melting point range of 125-129°C [4], indicating a well-defined crystal lattice structure.

The molecular formula C₁₂H₁₀ClNO₃ and molecular weight of 251.67 g/mol [23] [24] [8] provide constraints on possible crystal packing arrangements. The presence of the chlorine substituent and two acetate groups creates specific intermolecular interaction patterns that influence crystal stability and polymorphic potential.

Polymorphic Behavior Assessment

While specific polymorphic studies for 4-Chloro-3-indoxyl-1,3-diacetate are limited in the available literature, several factors suggest potential for polymorphism:

Structural flexibility arises from the rotatable acetate groups, which can adopt different conformations in the solid state [25] [26]. The chlorine substituent provides additional sites for intermolecular interactions through halogen bonding and dipole-dipole interactions, which are known to influence polymorphic behavior [27] [28].

Related indoxyl compounds have demonstrated polymorphic behavior, particularly when structural modifications introduce conformational flexibility or alter intermolecular interaction patterns [25] [26]. The two acetate ester groups in 4-Chloro-3-indoxyl-1,3-diacetate represent potential conformational variables that could lead to different crystal forms under varying crystallization conditions.

Thermal Analysis and Phase Transitions

Differential Scanning Calorimetry (DSC) analysis of related acetate compounds has shown characteristic endothermic melting transitions with specific heat capacity changes indicative of crystal structure modifications [29] [30]. For 4-Chloro-3-indoxyl-1,3-diacetate, the melting point of 125-129°C [4] represents the crystal-to-liquid transition, and the sharpness of this transition suggests a well-ordered crystalline structure.

Thermogravimetric Analysis (TGA) would be expected to show minimal weight loss below the melting point, followed by thermal decomposition at higher temperatures. The storage stability at refrigerated conditions [5] [1] [17] [2] [18] indicates that solid-state stability is maintained over extended periods when environmental factors are controlled.

Factors Influencing Solid-State Stability

Several factors affect the solid-state characteristics and polymorphic stability:

Humidity effects: The compound shows moisture sensitivity [7] [16], which can influence crystal hydration states and potentially induce solid-state phase transitions. Storage under controlled humidity conditions is essential for maintaining consistent solid-state properties.

Temperature cycling: Repeated heating and cooling cycles can induce polymorphic transformations or crystal defects that affect stability and dissolution properties. The recommended storage at constant low temperatures [5] [1] [17] [2] [18] minimizes these effects.

Mechanical stress: Grinding, compression, or other mechanical treatments during processing can induce amorphization or polymorphic transitions. This is particularly relevant for pharmaceutical applications where solid-state form control is critical.

Analytical Implications

The solid-state characteristics directly impact analytical performance:

Dissolution rate: Different polymorphic forms or crystal habits can exhibit varying dissolution rates, affecting extraction efficiency and analytical reproducibility. Standardized particle size and crystal form are important for consistent results.

Stability: Crystal defects or amorphous regions may be more susceptible to degradation reactions, particularly hydrolysis and oxidation. Well-crystallized material typically exhibits superior stability characteristics.

Spectroscopic properties: Polymorphic differences can result in subtle changes in infrared spectra, solid-state NMR, and X-ray diffraction patterns. These analytical techniques can be used for polymorph identification and quality control.

Recommendations for Solid-State Characterization

Complete characterization of the solid-state properties should include:

  • X-ray powder diffraction (XRPD) for crystal structure identification
  • Differential scanning calorimetry (DSC) for thermal transition analysis
  • Thermogravimetric analysis (TGA) for thermal stability assessment
  • Infrared spectroscopy for molecular conformation analysis
  • Scanning electron microscopy (SEM) for morphology evaluation
PropertyValue/DescriptionSource
Physical FormOff-white to yellow powder/crystalline [8]
Density1.34 g/cm³ (predicted) [4]
Melting Point125-129°C [4]
Storage Requirements2-8°C or -20°C, protect from light [5] [1] [17] [2] [18]
Moisture SensitivitySensitive to humidity [7] [16]
Crystal StabilityStable under controlled conditions [1] [2] [3]

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

251.0349209 g/mol

Monoisotopic Mass

251.0349209 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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